

N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

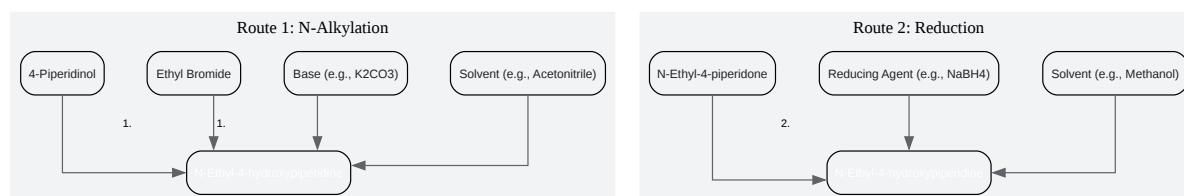
Compound Name: **N-Ethyl-4-hydroxypiperidine**

Cat. No.: **B1294979**

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **N-Ethyl-4-hydroxypiperidine**. This compound, also known as 1-ethylpiperidin-4-ol, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.


Molecular Structure and Properties

N-Ethyl-4-hydroxypiperidine is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical properties make it a versatile building block in medicinal chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	[1][2][3]
Molecular Weight	129.2001 g/mol	[1][4]
	129.20 g/mol	[2][5]
	129.203 g/mol	[6][7]
IUPAC Name	1-ethylpiperidin-4-ol	[3]
CAS Number	3518-83-0	[1][3]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	210-213 °C	[8]
Melting Point	23-26 °C	[8]
SMILES	CCN1CCC(O)CC1	[2][3]

Synthesis of N-Ethyl-4-hydroxypiperidine

There are two primary synthetic routes for the preparation of **N-Ethyl-4-hydroxypiperidine**. The choice of method may depend on the availability of starting materials and desired scale.

[Click to download full resolution via product page](#)

Synthetic routes to **N-Ethyl-4-hydroxypiperidine**.

Experimental Protocols

Route 1: N-Alkylation of 4-Piperidinol

This method involves the direct ethylation of 4-piperidinol using an ethylating agent such as ethyl bromide in the presence of a base.[\[8\]](#)

Materials:

- 4-Piperidinol
- Ethyl Bromide
- Potassium Carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous Sodium Bicarbonate solution
- Brine (saturated aqueous Sodium Chloride solution)
- Anhydrous Sodium Sulfate

Procedure:

- To a solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension vigorously at room temperature.
- Add ethyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Ethyl-4-hydroxypiperidine**.
- Purify the product by vacuum distillation or column chromatography.

Route 2: Reduction of N-Ethyl-4-piperidone

This protocol describes the reduction of the ketone functionality of N-Ethyl-4-piperidone to the corresponding alcohol using sodium borohydride.[8]

Materials:

- N-Ethyl-4-piperidone
- Sodium Borohydride (NaBH_4)
- Methanol
- Deionized Water
- Dichloromethane
- Anhydrous Magnesium Sulfate

Procedure:

- Dissolve N-Ethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane (3 x volume).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **N-Ethyl-4-hydroxypiperidine**.
- Further purification can be achieved by vacuum distillation.

Product Purification and Characterization

Purification by Recrystallization/Distillation

For solid batches, recrystallization can be employed for purification. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.^[9] For liquid products, vacuum distillation is the preferred method of purification.

Characterization

The identity and purity of the synthesized **N-Ethyl-4-hydroxypiperidine** should be confirmed by analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.^{[6][10]}
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the seven carbon atoms in the molecule.^[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the compound.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum should show the molecular ion peak ($m/z = 129$) and characteristic fragmentation patterns.[\[11\]](#)

General experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. n-ethyl-4-hydroxypiperidine 97% | CAS: 3518-83-0 | AChemBlock [achemblock.com]
- 4. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]

- 8. [chembk.com](#) [chembk.com]
- 9. [mt.com](#) [mt.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [documents.thermofisher.com](#) [documents.thermofisher.com]
- To cite this document: BenchChem. [N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294979#n-ethyl-4-hydroxypiperidine-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1294979#n-ethyl-4-hydroxypiperidine-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com